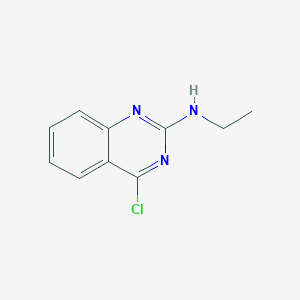

4-chloro-N-ethylquinazolin-2-amine

描述

Significance of the Quinazoline (B50416) Scaffold in Drug Discovery and Development

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is recognized as a "privileged scaffold" in medicinal chemistry. acs.org This designation stems from its recurring presence in a multitude of biologically active compounds, including several clinically approved drugs. nih.govtandfonline.com The structural rigidity and the presence of nitrogen atoms capable of forming hydrogen bonds allow quinazoline derivatives to interact with a wide array of biological targets with high affinity and specificity. acs.org

The versatility of the quinazoline ring system is a key factor in its significance. It can be readily functionalized at various positions, allowing chemists to systematically modify its structure to optimize pharmacological activity, selectivity, and pharmacokinetic properties. This has led to the development of quinazoline-based compounds with a remarkable breadth of therapeutic applications, including anticancer, antiviral, antitubercular, and anti-inflammatory agents. acs.orgresearchgate.net

A notable area where the quinazoline scaffold has made a substantial impact is in oncology. Derivatives such as gefitinib (B1684475) and erlotinib (B232) are well-known inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. acs.orgtandfonline.com The success of these drugs has spurred extensive research into other quinazoline derivatives, exploring their potential to inhibit other kinases and biological pathways implicated in tumor growth and progression. nih.govsemanticscholar.org

Overview of Heterocyclic Nitrogen-Containing Compounds as Bioactive Agents

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, form the backbone of a vast number of pharmaceuticals. When these heteroatoms include nitrogen, the resulting compounds often exhibit significant biological activity. Nitrogen's ability to participate in hydrogen bonding and its presence in various oxidation states contribute to the diverse pharmacological profiles of nitrogen-containing heterocycles.

This broad class of compounds is fundamental to life itself, forming the core structures of nucleic acids (purines and pyrimidines) and many amino acids. In medicinal chemistry, they are ubiquitous. From the antibacterial effects of quinolones to the anxiolytic properties of benzodiazepines, nitrogen heterocycles are at the heart of numerous therapeutic breakthroughs. acs.org

Quinazolines belong to this extensive family, and their biological importance is a reflection of the general utility of nitrogen-containing heterocycles in drug design. The arrangement of nitrogen atoms in the quinazoline core imparts specific electronic and steric properties that enable favorable interactions with biological macromolecules, making them attractive candidates for drug development.

Rationale for Research Focus on 4-chloro-N-ethylquinazolin-2-amine and Related Quinazoline Derivatives

The specific focus on this compound is driven by the established potential of 2,4-disubstituted quinazolines as a class of bioactive molecules. nih.gov The substituents at the 2- and 4-positions of the quinazoline ring are known to be critical determinants of biological activity. Research has demonstrated that modifications at these positions can significantly influence a compound's potency and selectivity for various biological targets. nih.govsemanticscholar.org

The "4-chloro" group in the target molecule is a particularly important feature. The chlorine atom at the 4-position acts as a reactive handle, facilitating the synthesis of a diverse library of derivatives through nucleophilic substitution reactions. This allows for the introduction of various amine, ether, or thioether functionalities, which is a common strategy for modulating the pharmacological profile of quinazoline-based agents.

The "N-ethylquinazolin-2-amine" moiety at position 2 is also of significant interest. The amino group and the ethyl substituent can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds with target proteins. The exploration of different substituents at this position is a key aspect of structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents.

The rationale for investigating this compound is therefore threefold:

It belongs to the privileged quinazoline class of compounds with proven therapeutic relevance.

It is a 2,4-disubstituted quinazoline, a substitution pattern that is frequently associated with potent biological activity, particularly in the realm of anti-angiogenesis and anticancer research. nih.gov

The specific combination of a chloro group at position 4 and an N-ethylamino group at position 2 provides a unique chemical entity with the potential for novel biological activities and serves as a valuable intermediate for the synthesis of more complex quinazoline derivatives.

Detailed research into compounds like this compound is essential for expanding the chemical space around the quinazoline scaffold and for the potential discovery of next-generation therapeutic agents.

Detailed Research Findings

To illustrate the potential of the 2,4-disubstituted quinazoline scaffold, the following table summarizes the cytotoxic activities of a series of related derivatives against various human tumor cell lines.

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) |

| 11d | 2,4-disubstituted quinazoline | CNE-2 | 1.2 |

| 11d | 2,4-disubstituted quinazoline | PC-3 | 2.5 |

| 11d | 2,4-disubstituted quinazoline | SMMC-7721 | 0.8 |

| 5a | 2,4-disubstituted quinazoline | HT-29 | 5.33 |

Data sourced from studies on the antiproliferative activities of 2,4-disubstituted quinazoline derivatives. nih.govsemanticscholar.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-N-ethylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-2-12-10-13-8-6-4-3-5-7(8)9(11)14-10/h3-6H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAERRNDQAHNCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 4 Chloro N Ethylquinazolin 2 Amine

Established Synthetic Routes for Quinazoline (B50416) Core Structures

The construction of the bicyclic quinazoline framework is the initial critical phase in the synthesis of 4-chloro-N-ethylquinazolin-2-amine. A variety of synthetic strategies have been developed, leveraging different precursors and reaction conditions to achieve this heterocyclic system.

Cyclization Reactions in Quinazoline Synthesis

Cyclization reactions are fundamental to the formation of the quinazoline ring system. These reactions typically involve the formation of the pyrimidine (B1678525) ring fused to a pre-existing benzene (B151609) ring. A common and versatile approach is the reaction of 2-aminobenzonitriles with various reagents. For instance, a copper-catalyzed reaction of substituted 2-bromo-benzonitriles with guanidine can efficiently produce 2,4-diaminoquinazoline derivatives. organic-chemistry.org Another powerful method involves the acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, which yields 2-aminoquinazoline derivatives in high yields. mdpi.com

Transition metal-catalyzed reactions have also been extensively explored for quinazoline synthesis. Ruthenium-catalyzed C-H activation and annulation, as well as palladium-catalyzed cyclization, are prominent examples of modern synthetic methods that offer high efficiency and broad substrate scope. mdpi.com Copper-catalyzed oxidative functionalization reactions starting from amidines, aromatic amines, or nitrile compounds also represent a significant route to the quinazoline core. mdpi.com

More classical approaches include the condensation of anthranilic acid derivatives. For example, the reaction of anthranilamide with various aldehydes can lead to the formation of the quinazoline scaffold. nih.gov Furthermore, isatoic anhydride can serve as a precursor, reacting with amines to form the quinazolinone core, which can be further modified. researchgate.net

Table 1: Overview of Selected Cyclization Reactions for Quinazoline Synthesis

| Precursors | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| 2-aminoaryl ketones and N-benzyl cyanamides | Hydrochloric acid | 2-aminoquinazolines | mdpi.com |

| 2-aminobenzophenones and cyanamide derivatives | Metal-free oxidative annulation | 2-aminoquinazolines | scielo.br |

| 2-aminobenzylamines and benzyl alcohol | Nickel catalysts | Quinazolines | organic-chemistry.org |

| (2-aminophenyl)methanols and aldehydes | Copper-catalyzed cascade | 2-substituted quinazolines | organic-chemistry.orgnih.gov |

| Isatin | Hydrolysis, then cyclization with guanidine | 2-aminoquinazoline-4-carboxylic acid | scielo.br |

Precursor Chemistry for Quinazoline Ring Formation

The choice of starting materials is pivotal in determining the substitution pattern of the final quinazoline product. A wide array of precursors has been utilized in the synthesis of the quinazoline ring.

2-Aminobenzonitriles are highly versatile precursors. They can undergo reactions with aryl Grignard reagents to form ortho-aminoketimines, which can then be cyclized to N,4-disubstituted quinazolines under alkaline conditions. mdpi.com Furthermore, 2-aminobenzonitriles can be involved in one-pot, three-component domino reactions with cyanamides and aryl boronic acids, promoted by copper, to generate 2-aminoquinazolines. mdpi.com

2-Aminoaryl ketones , including 2-aminoacetophenones and 2-aminobenzophenones, are also common starting points. mdpi.comscielo.brnih.gov Their reaction with cyanamide derivatives or N-benzyl cyanamides leads to the formation of 2-aminoquinazolines through cyclization. mdpi.comscielo.br

2-Aminobenzylamines serve as another important class of precursors. nih.gov They can react with various carbon sources, such as aldehydes or nitriles, to form the quinazoline ring. organic-chemistry.org For instance, an iridium-catalyzed dehydrogenative coupling of 2-aminoarylmethanols with nitriles provides an atom-economical route to quinazolines. organic-chemistry.org

Anthranilic acid and its derivatives , such as anthranilamide and isatoic anhydride, are classical precursors. researchgate.netscielo.br The condensation of 2-aminobenzamide with aldehydes is a direct method for synthesizing 2-substituted quinazolin-4(3H)-ones. nih.gov

Strategies for Halogenation at Position 4 (Chlorine)

To introduce a chlorine atom at the C4 position, a common strategy involves the chlorination of a precursor quinazolin-4-one. This transformation is a crucial step in the synthesis of this compound, as the 4-chloro group serves as a leaving group for subsequent nucleophilic substitution reactions.

The conversion of a 4-hydroxyquinazoline (the tautomeric form of quinazolin-4-one) to the corresponding 4-chloroquinazoline is typically achieved using standard chlorinating agents. researchgate.net The most frequently employed reagents for this purpose are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.net The reaction is often carried out by heating the quinazolin-4-one in the neat chlorinating agent, sometimes with the addition of a catalytic amount of a tertiary amine or N,N-dialkylformamide to facilitate the reaction.

It is important to note that 4-chloroquinazolines can be unstable, particularly towards moisture and bases, which can lead to hydrolysis back to the quinazolin-4-one. Therefore, these intermediates are often used in the subsequent step without extensive purification.

Table 2: Common Reagents for the Chlorination of Quinazolin-4-ones

| Reagent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Reflux | 4-chloroquinazoline | researchgate.net |

| Thionyl chloride (SOCl₂) | Reflux | 4-chloroquinazoline | researchgate.net |

| Triphenylphosphite-halogen complex | Inert organic solvent, low temperature | 4-haloquinazoline |

Introduction of Amine Substituents, Specifically N-ethyl, at Position 2

The final key transformation in the synthesis of this compound is the introduction of the N-ethylamino group at the C2 position. This can be achieved either by constructing the quinazoline ring with the desired substituent already in place or by post-modification of a pre-formed quinazoline core.

Nucleophilic Substitution Reactions at the Quinazoline Nucleus

Nucleophilic aromatic substitution (SₙAr) is a primary method for introducing substituents onto the quinazoline ring, particularly at the C2 and C4 positions, which are activated towards nucleophilic attack. When starting with a 2,4-dichloroquinazoline, the regioselectivity of the substitution is a critical consideration. The C4 position is generally more reactive towards nucleophilic attack than the C2 position. nih.gov This differential reactivity allows for a stepwise introduction of different nucleophiles.

To synthesize this compound, one could envision a scenario starting from a 2,4-dichloroquinazoline. A carefully controlled reaction with one equivalent of ethylamine under specific conditions could potentially lead to substitution at the C2 position. However, the higher reactivity of the C4 position makes this a challenging selective transformation. A more common and predictable approach involves synthesizing a 2-aminoquinazoline precursor and then performing the chlorination at the C4 position.

Alternatively, if starting with a 2-chloro-4-hydroxyquinazoline, the hydroxyl group can be converted to a chloro group as described in section 2.2. The subsequent nucleophilic substitution with ethylamine would then need to be selective for the C2 position.

Amine-Incorporation Techniques

A more direct and often preferred strategy for the synthesis of 2-aminoquinazolines involves incorporating the amino group during the cyclization process. This avoids potential issues with regioselectivity in substitution reactions on a pre-formed dichloroquinazoline.

Several methods directly yield 2-aminoquinazolines. As mentioned in section 2.1.1, the reaction of 2-aminobenzonitriles with guanidine is a classic method for preparing 2,4-diaminoquinazolines. organic-chemistry.org By using a substituted guanidine or a related synthon, one could potentially introduce the N-ethyl group at this stage.

A more contemporary and flexible approach is the acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones, which directly provides 2-aminoquinazolines. mdpi.com By modifying the cyanamide precursor, it is conceivable to introduce the desired N-ethyl substituent.

Another strategy involves the use of 2-aminobenzamides, which can be cyclized with various reagents to form 2-substituted quinazolin-4(3H)-ones. nih.gov For instance, reaction with a suitable precursor that can deliver the N-ethylamino moiety could be a viable route.

Once a 2-(ethylamino)quinazolin-4-one is obtained, the final step would be the chlorination of the C4 position using standard reagents like POCl₃ or SOCl₂, as detailed in section 2.2, to yield the target compound, this compound.

Table 3: Potential Strategies for Introducing the N-ethylamino Group at C2

| Strategy | Key Intermediate | Subsequent Steps |

|---|---|---|

| Cyclization with N-ethyl synthon | 2-aminoaryl ketone + N-ethyl cyanamide derivative | Chlorination at C4 |

| Cyclization with guanidine derivative | 2-aminobenzonitrile + N-ethylguanidine | Chlorination at C4 |

| Nucleophilic substitution | 2,4-dichloroquinazoline + ethylamine | Potentially challenging regioselectivity |

Advanced Synthetic Methodologies for Novel this compound Analogs

The synthesis of novel analogs of this compound often requires sophisticated chemical transformations to introduce diverse functionalities. Modern synthetic organic chemistry offers a powerful toolkit for such endeavors, with palladium-catalyzed coupling reactions and multi-component reactions standing out as particularly versatile and efficient strategies.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the modification of the this compound scaffold, these reactions are instrumental in introducing a wide array of substituents, thereby allowing for the systematic exploration of structure-activity relationships.

A key starting material for these transformations is often a di- or tri-chlorinated quinazoline precursor. The differential reactivity of the chlorine atoms at various positions on the quinazoline ring allows for regioselective substitution. For instance, in 2,4-dichloroquinazoline, the chlorine atom at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 2-position. This chemoselectivity can be exploited to first introduce the N-ethylamino group at the 2-position, followed by a palladium-catalyzed coupling reaction at the 4-position.

Common palladium-catalyzed reactions that can be employed for the derivatization of this compound include:

Suzuki-Miyaura Coupling: This reaction couples the 4-chloro position with a variety of aryl or vinyl boronic acids or their esters, leading to the formation of a new carbon-carbon bond. This is a widely used method for introducing diverse aromatic and heteroaromatic moieties.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the 4-chloro position with a wide range of primary or secondary amines. This is particularly useful for synthesizing libraries of compounds with different amino substituents at the 4-position.

Sonogashira Coupling: This reaction involves the coupling of the 4-chloro position with a terminal alkyne, providing access to alkynyl-substituted quinazolines. These products can serve as versatile intermediates for further transformations.

Heck Coupling: This reaction facilitates the substitution of the chlorine atom with an alkene, introducing a vinyl group at the 4-position.

The choice of palladium catalyst, ligand, base, and reaction conditions is crucial for the success of these coupling reactions. A variety of phosphine-based ligands, such as those from the Buchwald and Hartwig research groups, have been developed to enhance the efficiency and scope of these transformations.

Table 1: Examples of Palladium-Catalyzed Coupling Reactions on Chloro-Quinazoline Scaffolds

| Coupling Reaction | Reactants | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | This compound, Arylboronic acid | Pd(OAc)₂, SPhos | 4-Aryl-N-ethylquinazolin-2-amine |

| Buchwald-Hartwig | This compound, Secondary amine | Pd₂(dba)₃, BINAP | 4-(Disubstituted-amino)-N-ethylquinazolin-2-amine |

| Sonogashira | This compound, Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | 4-Alkynyl-N-ethylquinazolin-2-amine |

Note: This table represents hypothetical examples based on common palladium-catalyzed reactions and may not reflect experimentally verified syntheses of these specific compounds.

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.

While the direct synthesis of this compound via a multi-component reaction might be challenging, MCRs are invaluable for the synthesis of highly substituted quinazoline and quinazolinone cores, which can then be further elaborated to the target compound or its analogs. For instance, a common approach to the quinazoline scaffold involves the reaction of an anthranilic acid derivative, an aldehyde or its equivalent, and a nitrogen source.

One notable example is the Niementowski quinazoline synthesis, which is a condensation reaction between an anthranilic acid and an amide. Variations of this and other classical methods have been adapted to multi-component formats. For example, a one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be achieved from 2-aminobenzamides, aldehydes, and various coupling partners.

The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that has been utilized to construct complex heterocyclic scaffolds. While not directly yielding the target compound, the products of an Ugi reaction can possess the necessary functionalities for subsequent cyclization to form the quinazoline ring.

The development of novel MCRs for the synthesis of functionalized quinazolines is an active area of research, offering the potential for more streamlined and environmentally friendly synthetic routes to complex molecules.

Analytical and Spectroscopic Techniques for Structural Elucidation in Research

The unambiguous determination of the structure of this compound and its analogs is crucial for understanding their chemical properties and for interpreting the results of any biological or material science studies. A combination of analytical and spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity between them.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the quinazoline ring, the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons), and the amine proton. The chemical shifts and coupling constants of the aromatic protons would provide information about their relative positions.

¹³C NMR: The carbon-13 NMR spectrum would show signals for all the unique carbon atoms in the molecule, including the aromatic carbons of the quinazoline core and the aliphatic carbons of the ethyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature in the mass spectrum of this compound, with two molecular ion peaks separated by two mass units.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. Obtaining a suitable crystal for X-ray analysis is often a critical step in confirming the structure of a novel compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the quinazoline ring, and the C-Cl stretching vibration.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals for aromatic protons, a quartet for -CH₂-, a triplet for -CH₃, and a signal for the -NH proton. |

| ¹³C NMR | Signals for aromatic and aliphatic carbons. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight, with a characteristic M+2 peak due to the chlorine isotope. |

| IR Spec. | Absorption bands for N-H, aromatic and aliphatic C-H, C=N, C=C, and C-Cl bonds. |

Note: This table presents expected data based on the chemical structure and general principles of spectroscopy.

By combining the information obtained from these complementary techniques, researchers can confidently establish the structure and purity of this compound and its derivatives, which is a prerequisite for any further investigation of their properties and potential applications.

Elucidation of Structure Activity Relationships Sar for 4 Chloro N Ethylquinazolin 2 Amine and Its Analogs

Impact of Substituents at the Quinazoline (B50416) Ring Positions

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. ijpca.orgnih.gov The substituents at various positions on this bicyclic ring system, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, play a crucial role in determining the molecule's pharmacological profile. ijpca.orgwikipedia.orgscispace.com

The chlorine atom at the 4-position of the quinazoline ring is a key determinant of the biological activity of 4-chloro-N-ethylquinazolin-2-amine and its analogs. This position is highly susceptible to nucleophilic substitution, making it a versatile handle for chemical modification. wikipedia.org The presence of an electron-withdrawing group, such as chlorine, at this position can enhance the compound's inhibitory activity against certain biological targets. nih.gov

For instance, in a series of 4-aminoquinazoline derivatives developed as opioid receptor like-1 (ORL1) antagonists, the 4-chloro substituent was found to be important for high affinity and selectivity. nih.gov The electronegativity of the chlorine atom can influence the electronic distribution within the quinazoline ring system, thereby affecting its interaction with target proteins.

Furthermore, the 4-chloro group serves as a crucial intermediate in the synthesis of a wide array of 4-substituted quinazoline derivatives. nih.gov By replacing the chlorine with various amines or other nucleophiles, libraries of compounds can be generated and screened for desired biological activities. acs.org This highlights the strategic importance of the 4-chloro substitution in the exploration of quinazoline-based chemical space.

The N-ethyl group at the 2-position of the quinazoline ring also significantly impacts the molecule's biological properties. The 2-position of the quinazoline ring is a site where modifications can fine-tune the compound's activity and selectivity. nih.govresearchgate.net The size, shape, and electronic nature of the substituent at this position can influence how the molecule fits into the binding pocket of its target.

While specific studies focusing solely on the N-ethyl group in this compound are limited, broader research on 2-aminoquinazoline derivatives provides valuable insights. For example, in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, the nature of the amino substituent at the 2-position was found to be critical for potency. acs.org The ethyl group, being a small and lipophilic moiety, can contribute to favorable hydrophobic interactions within the target's binding site.

For example, the introduction of electron-donating groups at the 6- and 7-positions has been shown to increase the activity of some quinazoline derivatives. nih.gov In contrast, the placement of bulky or electron-withdrawing groups can have varied effects depending on the specific biological target. In the context of antimicrobial agents, an iodo-group at the C-6 position was found to be detrimental to activity. nih.gov

The following table summarizes the effects of various substituents on the benzenoid ring of quinazoline derivatives based on findings from different studies:

| Position | Substituent Type | Effect on Activity | Target/Activity | Reference |

|---|---|---|---|---|

| 6 and 7 | Electron-donating groups | Increased | Antiproliferative | nih.gov |

| 6 | Iodo-group | Decreased | Antimicrobial | nih.gov |

| - | Unsubstituted or Chloro/Fluoro substituted | Increased | Anti-cancer | nih.gov |

Stereochemistry plays a vital role in the biological activity of many drug molecules, and quinazoline derivatives are no exception. The three-dimensional arrangement of atoms can significantly affect how a compound interacts with its chiral biological target.

In a study of 4-aminoquinazoline derivatives as ORL1 antagonists, the stereochemistry of the substituent at the 4-position was found to be crucial for potency and selectivity. nih.govresearchgate.net Specifically, the (1R,2S) configuration of an amino-cyclohexyl group at this position resulted in a highly potent and selective antagonist. This highlights the importance of a specific spatial orientation for optimal binding to the receptor.

While the parent compound this compound does not possess a chiral center, the introduction of chiral substituents in its analogs necessitates careful consideration of stereoisomerism in drug design and development.

Comparative SAR Studies with Isomeric Quinazoline Derivatives

Comparing the structure-activity relationships of this compound with its isomeric counterparts provides valuable insights into the importance of substituent positioning. The arrangement of nitrogen atoms in the heterocyclic ring system defines the isomeric forms of quinazoline, which include quinoxaline, cinnoline, and phthalazine. ijpca.orgorientjchem.org

Even within the quinazoline scaffold, the positional isomers of substituents can lead to vastly different biological activities. For instance, a comparative quantitative structure-activity relationship (QSAR) analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors revealed that the electronic properties of the substituent at the 4th position were a key predictor of activity. nih.gov

Furthermore, the interchange of substituents between different positions can dramatically alter the molecule's interaction with its target. For example, the biological activity of 2,4-disubstituted quinazolines is highly dependent on the nature of the groups at these two positions. mdpi.com A systematic comparison of isomeric derivatives, where the positions of the chloro and N-ethylamino groups are swapped or moved to other positions on the quinazoline ring, would be instrumental in fully elucidating the SAR for this chemical class.

Molecular Features Critical for Target Binding and Efficacy

Hydrogen Bonding: The nitrogen atoms in the quinazoline ring and the amino group at the 2-position can act as hydrogen bond acceptors and donors, respectively. These interactions are often crucial for anchoring the molecule within the binding site of a protein. ekb.eg

Hydrophobic Interactions: The ethyl group at the 2-position and the benzenoid ring contribute to the molecule's hydrophobicity, allowing for favorable interactions with nonpolar pockets in the target protein. nih.gov

Aromatic Stacking: The planar quinazoline ring system can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site, further stabilizing the ligand-protein complex. nih.gov

Electronic Complementarity: The distribution of electron density in the molecule, influenced by substituents like the chlorine atom, must be complementary to the electronic environment of the binding site for optimal interaction.

The following table highlights key molecular interactions observed in various quinazoline derivatives and their contribution to target binding:

| Molecular Feature | Interacting Group on Quinazoline | Interacting Group on Target | Type of Interaction | Significance | Reference |

|---|---|---|---|---|---|

| Pyrimidine Ring | Nitrogen atoms | Amino acid residues (e.g., Gln413) | Hydrogen bond | Anchoring | nih.gov |

| Quinazoline Ring | Aromatic system | Aromatic amino acids (e.g., Phe416, Tyr211) | π-π stacking | Stabilization | nih.gov |

| Substituents (e.g., N-ethyl) | Alkyl/Aryl groups | Hydrophobic pockets | Hydrophobic interaction | Potency and selectivity | nih.gov |

Future Research Directions and Translational Perspectives for 4 Chloro N Ethylquinazolin 2 Amine

Rational Design of Multi-Target Directed Ligands

The complexity of diseases like cancer, which involve multiple redundant signaling pathways, has highlighted the limitations of single-target therapies. The future for quinazoline-based compounds like 4-chloro-N-ethylquinazolin-2-amine lies in the rational design of Multi-Target Directed Ligands (MTDLs) that can modulate several disease-relevant targets simultaneously. nih.gov This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. researchgate.net

Research has demonstrated that the quinazoline (B50416) scaffold is a privileged structure for inhibiting a variety of intracellular targets. researchgate.net By incorporating essential pharmacophores, derivatives can be engineered to possess dual or multiple activities. For instance, quinazolines have been successfully designed to act as potent inhibitors of multiple receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor growth, such as VEGFR-2, PDGFR-β, and EGFR. researchgate.net Some derivatives have also been shown to combine RTK inhibition with microtubule depolymerization activity, attacking cancer through both anti-proliferative and anti-angiogenic mechanisms. researchgate.net Further research could involve designing hybrids of this compound that integrate inhibitory functions against diverse targets. acs.org

Below is a table of potential targets that could be incorporated into a multi-target design strategy for novel quinazoline derivatives.

| Target Class | Specific Examples | Therapeutic Rationale |

| Receptor Tyrosine Kinases (RTKs) | EGFR, VEGFR-2, PDGFR-β, c-Met | Inhibit tumor growth, proliferation, and angiogenesis. researchgate.netnih.govmdpi.com |

| Serine/Threonine Kinases | Aurora Kinases, FLT3, CDK5 | Disrupt cell cycle progression and induce apoptosis. nih.govnih.gov |

| Cytoskeletal Proteins | Tubulin | Inhibit mitosis and cell division, acting as vascular-disrupting agents. ebi.ac.uk |

| Other Enzymes & Proteins | Topoisomerase-2, Hsp90, STAT3 | Interfere with DNA replication, protein folding, and oncogenic signaling. acs.orgacs.org |

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

While the primary focus for many quinazoline derivatives has been oncology, the scaffold's ability to interact with a wide array of biological targets opens the door to numerous other therapeutic applications. nih.govdoaj.org Future research should explore the potential of this compound and its analogs in treating a broader spectrum of diseases based on their underlying mechanisms of action.

The diverse pharmacological activities reported for quinazoline derivatives suggest significant untapped potential. nih.govtandfonline.comnih.gov For example, specific derivatives have demonstrated significant antibacterial, antifungal, and antiviral properties. nih.gov Others have shown promise as anti-inflammatory agents, anticonvulsants, and even as potential treatments for malaria and tuberculosis. nih.govazolifesciences.com More recently, quinazoline-based compounds have been investigated as potential agents for treating neurodegenerative disorders like Alzheimer's disease by targeting processes such as β-amyloid aggregation and cholinesterase inhibition. nih.gov

The following table outlines potential novel indications for quinazoline-based compounds, including this compound.

| Therapeutic Area | Potential Indication | Mechanistic Basis |

| Infectious Diseases | Bacterial or Fungal Infections | Inhibition of essential microbial enzymes or cellular processes. nih.gov |

| Malaria, Tuberculosis | Targeting specific pathways in Plasmodium falciparum or Mycobacterium tuberculosis. azolifesciences.com | |

| Viral Infections (e.g., Japanese Encephalitis) | Antiviral and anti-apoptotic effects in infected cells. researchgate.net | |

| Inflammatory Disorders | Arthritis, General Inflammation | Modulation of inflammatory pathways. nih.govnih.gov |

| Neurological Disorders | Seizures / Epilepsy | Anticonvulsant activity through modulation of neuronal signaling. nih.gov |

| Alzheimer's Disease | Inhibition of cholinesterases and β-amyloid aggregation. nih.gov | |

| Metabolic Diseases | Type 2 Diabetes | Inhibition of enzymes such as alpha-glucosidase. nih.gov |

Development of Advanced In Vitro and In Vivo Research Models

Translating a promising compound from the laboratory to the clinic requires robust and predictive research models. While traditional 2D cell cultures and standard animal xenografts have been instrumental in the initial screening of quinazoline derivatives, future research will increasingly rely on more complex and physiologically relevant models. nih.govnih.govnih.gov

Advanced in vitro models, such as 3D organoids and patient-derived organoids (PDOs), are emerging as powerful tools for drug screening. doaj.orgnih.gov These models better recapitulate the complex microenvironment and heterogeneity of human tumors, offering a more accurate prediction of patient response. absin.netmedchemexpress.com Notably, a 2,4-diamino-quinazoline derivative has already been shown to be effective in PDOs from gastric cancer patients, demonstrating the utility of this approach. nih.gov

For in vivo studies, there is a move beyond traditional cell line-derived xenografts toward patient-derived xenograft (PDX) models. PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, maintain the genomic and histological characteristics of the original tumor and are considered more predictive of clinical outcomes. The use of these advanced models will be critical in evaluating the efficacy of this compound and prioritizing its development for specific cancer subtypes.

Integration of Omics Technologies in Mechanistic Studies

Understanding a compound's precise mechanism of action, including its intended targets and potential off-target effects, is crucial for its development. The suite of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic, unbiased view of the molecular effects of a drug candidate. mdpi.com

The application of proteomics, in particular, has proven highly effective for identifying the molecular targets of quinazoline derivatives.

Activity-Based Protein Profiling (ABPP) has been used to identify the bacterial enzyme β-ketoacyl-ACP-synthase II as the direct target of an antibacterial quinazoline. nih.gov

Quantitative proteomics combined with thermal stability assays has successfully identified the targets of anti-Chagasic quinazolines in T. cruzi lysates. ebi.ac.uk

Functional proteomics platforms have revealed that certain quinazolinone derivatives exert their anticancer effect by targeting subunits of the 26S proteasome. mendeley.com

Furthermore, transcriptome sequencing has been used to demonstrate that a quinazoline's effectiveness in gastric cancer correlates with high expression levels of Wnt-signaling genes, suggesting a strategy for patient stratification. nih.gov Future studies on this compound should integrate these omics approaches to definitively identify its protein targets, map the downstream signaling pathways it modulates, and discover predictive biomarkers to guide its clinical application.

Collaborative Research Frameworks in Quinazoline Chemistry and Biology

The development of novel therapeutics is a complex, high-risk, and interdisciplinary endeavor that often exceeds the capacity of a single research entity. acs.org Future progress in quinazoline chemistry will be accelerated by collaborative research frameworks, particularly public-private partnerships (PPPs). nih.govazolifesciences.com These partnerships leverage the unique strengths of academia (novel biological insights, innovation) and industry (drug development expertise, resources, infrastructure) to bridge the translational gap. acs.orgmrlcg.com

Models for such collaborations include:

Open Innovation Platforms: Initiatives like the European Lead Factory provide a framework for academic researchers and small companies to access large, high-quality compound libraries and industrial-grade screening infrastructure, fostering the discovery of new leads. tarosdiscovery.com

Direct Academia-Industry Partnerships: Focused collaborations between university labs and pharmaceutical companies can accelerate specific projects. A successful example involved a collaborative virtual screening effort that identified a 2-aryl-4-aminoquinazoline series with in vivo efficacy against the parasite that causes Chagas disease. youtube.com

Contract Research Organizations (CROs): CROs have become integral partners in drug discovery, offering specialized expertise in medicinal chemistry, biological screening, and preclinical development, allowing for more flexible and cost-effective research models. researchgate.nettandfonline.comnih.gov

By engaging in these collaborative frameworks, the research community can pool resources, share risks, and combine diverse expertise to expedite the discovery and development of next-generation quinazoline-based drugs like this compound. researchgate.netrsc.org

常见问题

Q. What are the established synthetic routes for 4-chloro-N-ethylquinazolin-2-amine, and what critical reaction parameters influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclization of chloro-substituted precursors with ethylamine derivatives. Key parameters include:

- Base selection : Potassium carbonate or similar bases in polar aprotic solvents (e.g., DMF) facilitate nucleophilic substitution at the quinazoline core .

- Temperature control : Heating at 80–100°C optimizes cyclization efficiency while minimizing side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how should researchers interpret key spectral features?

- NMR spectroscopy :

- ¹H NMR : The ethyl group’s triplet (~1.2 ppm) and quartet (~3.4 ppm) confirm N-ethyl substitution. Aromatic protons in the quinazoline ring appear as multiplets between 7.5–8.5 ppm .

- ¹³C NMR : The chlorine-bearing carbon resonates at ~160 ppm, while the quinazoline C-2 and C-4 carbons appear at ~155 and ~165 ppm, respectively .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations optimize the molecular geometry of this compound and predict its electronic properties?

- Methodology : Use hybrid functionals like B3LYP with a 6-31G(d,p) basis set to calculate:

- Electrostatic potential maps : Identify electron-deficient regions (e.g., chlorine substituent) for reactivity prediction .

- HOMO-LUMO gaps : Correlate with experimental UV-Vis spectra to assess charge-transfer behavior .

Q. What strategies resolve contradictions between computational predictions and experimental observations in the reactivity of this compound?

- Case study : If DFT predicts nucleophilic attack at C-2 but experiments show C-4 reactivity:

- Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) in DFT to account for solvation .

- Transition-state analysis : Use QM/MM methods to model reaction pathways and identify kinetic vs. thermodynamic control .

- Experimental validation : Conduct kinetic isotope effect (KIE) studies or in-situ FTIR to detect intermediates .

Q. How does the chlorine substituent influence the compound’s bioactivity and binding interactions with biological targets?

- Mechanistic insights :

- Electron-withdrawing effect : Chlorine increases quinazoline’s electrophilicity, enhancing binding to ATP pockets in kinase targets .

- Steric effects : Compare with non-chlorinated analogs using SPR (surface plasmon resonance) to quantify binding affinity differences (e.g., ΔKd = 2.4 nM vs. 18 nM) .

- SAR studies : Replace chlorine with –F or –CF₃ to evaluate bioactivity trends in enzyme inhibition assays .

Q. What advanced crystallization techniques ensure high-quality single crystals for X-ray diffraction studies of quinazoline derivatives?

- Slow evaporation : Use mixed solvents (e.g., chloroform/methanol, 3:1) at 4°C to grow defect-free crystals .

- Microseeding : Introduce crushed crystals into supersaturated solutions to control nucleation .

- Data collection : Optimize resolution (<1.0 Å) with synchrotron radiation and SHELXL refinement (R-factor < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。